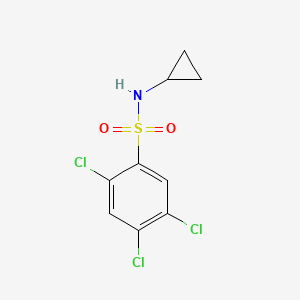![molecular formula C14H13NO2 B5404491 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, also known as MCHT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MCHT is a member of the cycloheptatrienone family of compounds, which have been shown to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to involve the binding of the compound to nucleic acids and transcription factors. 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to intercalate into DNA, which can lead to changes in the structure and function of the molecule. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of certain transcription factors, which can affect gene expression and cellular function.
Biochemical and physiological effects:
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one can induce apoptosis in cancer cells, and can inhibit the growth and proliferation of tumor cells. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory properties, and can inhibit the activity of certain enzymes involved in inflammation. 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has also been shown to have antioxidant properties, and can scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one in lab experiments is its ability to selectively bind to nucleic acids and transcription factors. This allows researchers to study the interactions between these molecules in a more controlled and specific manner. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one is relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, there are also some limitations to using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one in lab experiments. For example, the compound can be toxic at high concentrations, which can limit its use in certain assays. In addition, the binding of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one to nucleic acids can be influenced by factors such as pH and ionic strength, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one. One area of interest is the development of new synthetic methods for the compound, which could improve yield and purity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for cancer and other diseases. In addition, there is ongoing research into the mechanism of action of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, which could lead to a better understanding of its biological effects. Finally, there is interest in using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one as a tool for the study of gene expression and regulation, which could have broad applications in the field of molecular biology.
Conclusion:
In conclusion, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, or 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has a variety of biological activities, including the ability to bind to nucleic acids and transcription factors, and has been investigated as a tool for the study of gene expression and regulation. While there are some limitations to using 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one in lab experiments, the compound's unique properties make it a valuable tool for researchers in a variety of fields.
Synthesis Methods
The synthesis of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one involves the reaction of 4-methoxyaniline with cycloheptatrienone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield the final product. The synthesis of 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to bind to DNA and RNA, which has led to its use as a fluorescent probe for nucleic acid detection. 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has also been shown to have anti-cancer properties, and has been investigated as a potential chemotherapeutic agent. In addition, 2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one has been used as a tool in the study of protein-DNA interactions, and has been shown to selectively bind to certain transcription factors.
properties
IUPAC Name |
2-(4-methoxyanilino)cyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-12-9-7-11(8-10-12)15-13-5-3-2-4-6-14(13)16/h2-10H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMKBHGUSVLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Anisidino)tropone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(2,5-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5404408.png)
![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)

![1-[1-(2-ethylbenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5404461.png)
![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)


![4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B5404501.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)